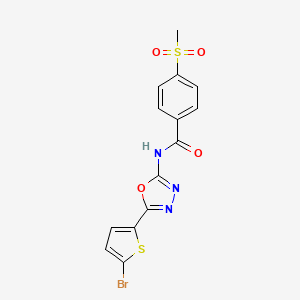![molecular formula C20H24N4O4S B2467591 4-(2-(benzo[d][1,3]dioxol-5-carboxamido)ethyl)-N-(tiofen-2-ilmetil)piperazina-1-carboxamida CAS No. 1226430-54-1](/img/structure/B2467591.png)
4-(2-(benzo[d][1,3]dioxol-5-carboxamido)ethyl)-N-(tiofen-2-ilmetil)piperazina-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Marcos Metal-Orgánicos (MOFs)
MOFs Funcionalizados con Dioxolano: Se ha investigado la síntesis y las propiedades físicas de los marcos metal-orgánicos (MOFs) funcionalizados con dioxolano . Al combinar ácido benzo[d][1,3]dioxol-4,7-dicarboxílico (dioxolano-BDC) con Zn(II) en condiciones solvotermales, los investigadores obtuvieron dos MOFs distintos:
Estos MOFs funcionalizados exhiben diferentes propiedades físicas, lo que los convierte en candidatos prometedores para la sorción de gases, la catálisis y otras aplicaciones.
Regulaciones del Crecimiento de los Insectos (IGRs)
Inhibición de la Quitinasa: Investigaciones recientes sugieren que inhibir múltiples quitinasa simultáneamente puede conducir a una excelente actividad insecticida . Comprender la interacción entre este compuesto y varias quitinasa, así como las diferencias en la actividad biológica, podría mejorar su efectividad como IGR en la agricultura sostenible.
Actividad Anticonvulsiva
Derivados de Benzo[d][1,3]dioxolano 5-Sustituidos: Se diseñó y sintetizó una serie de derivados de benzo[d][1,3]dioxolano 5-sustituidos para pruebas de actividad anticonvulsiva. Se utilizaron las pantallas de electroshock máximo (MES) y pentilentetrazol subcutáneo (scPTZ) para evaluar su eficacia .
Química Medicinal
Análogos de Lumacaftor: La introducción de una unidad difluorobenzo[d][1,3]dioxolano en heteroarenos es intrigante debido a su presencia en importantes compuestos farmacéuticos como Lumacaftor . La exploración adicional de la reactividad de este compuesto en la arilación directa podría conducir a nuevos candidatos a fármacos.
Propiedades
IUPAC Name |
4-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-19(15-3-4-17-18(12-15)28-14-27-17)21-5-6-23-7-9-24(10-8-23)20(26)22-13-16-2-1-11-29-16/h1-4,11-12H,5-10,13-14H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKMOIRHYKYCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
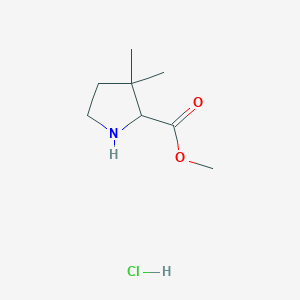

![N-{4-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2467512.png)
![1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B2467513.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2467515.png)
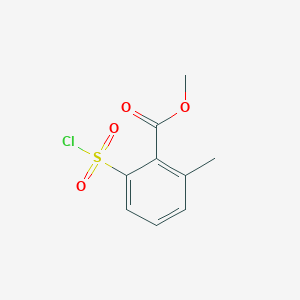

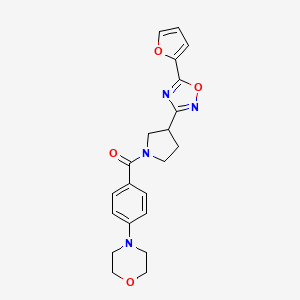
![4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B2467525.png)
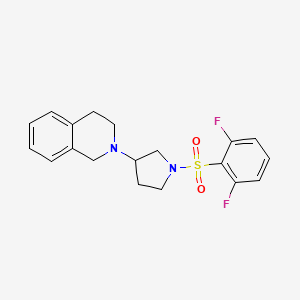

![5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid](/img/structure/B2467528.png)
![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)
